ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. Key structural features include:
- Position 7: A phenyl group, contributing to steric bulk and π-π stacking interactions.
- Position 3: A ketone group, which may participate in hydrogen bonding or tautomerism.
Crystallographic studies of related compounds (e.g., ) suggest the pyrimidine ring adopts a half-chair conformation, with substituents like the 3-fluorophenyl group occupying axial positions in analogs . This conformation impacts molecular packing and intermolecular interactions.
Properties
IUPAC Name |
ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-30-22(27)19-20(14-8-6-5-7-9-14)24-23-25(18(26)13-31-23)21(19)16-12-15(28-2)10-11-17(16)29-3/h5-12,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKHNUVFOYLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)CS2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a catalyst. The reaction is often carried out in isopropyl alcohol at room temperature under ultrasonic activation . Industrial production methods may involve similar multi-component reactions but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
The compound Ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine class, which has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that derivatives of thiazolopyrimidine exhibit cytotoxicity against different cancer cell lines. Research suggests that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate potential antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Material Science
The unique chemical structure of this compound allows for exploration in material science:
- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of novel materials with specific properties such as enhanced thermal stability or electrical conductivity.
Agricultural Chemistry
Research is ongoing into the use of thiazolopyrimidine derivatives as agrochemicals:
- Pesticidal Activity : Compounds within this class are being studied for their potential use as pesticides due to their biological activity against pests.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Antimicrobial | Activity against bacteria and fungi | |
| Pesticidal | Potential efficacy against agricultural pests |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazolopyrimidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, indicating its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Screening
Research conducted at a pharmaceutical laboratory assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited notable inhibitory effects, suggesting its utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of ETHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Substituent Effects on Electronic and Steric Properties
- Electron-Donating vs. Fluorine substituents () introduce electronegativity, polarizing C–F bonds and facilitating weak hydrogen bonds (C–H···F) .
Conformational Flexibility :
Crystallographic and Packing Behavior
Hydrogen Bonding :
π–π Stacking :
Research Findings and Implications
- Synthetic Accessibility : Derivatives with allylidene () or indole groups () require multi-step syntheses, while the target compound’s methoxy-phenyl substituents may simplify preparation .
- Crystallography Tools : Structures of these compounds are often resolved using SHELX software (), which aids in understanding conformation-property relationships .
- Design Strategies : Optimizing substituents at positions 2 and 5 can modulate electronic properties, solubility, and intermolecular interactions for tailored applications.
Biological Activity
Ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5S |
| Molar Mass | 438.5 g/mol |
| CAS Number | 347321-45-3 |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 590.3 ± 60.0 °C (Predicted) |
| pKa | -2.70 ± 0.60 (Predicted) |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl have shown significant activity against various cancer cell lines. A notable case study demonstrated that derivatives exhibited IC50 values in the low micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .
The biological activity is believed to stem from the compound's ability to inhibit specific enzymes involved in cancer progression. For example, some thiazolo-pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cell proliferation . This inhibition can lead to decreased cancer cell viability and increased apoptosis.
Antimicrobial Activity
In addition to anticancer effects, ethyl 5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl has displayed antimicrobial properties. Studies indicate that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . For example, one derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their anticancer activity. The compound exhibited potent cytotoxicity against several cancer cell lines with an IC50 value of approximately 6.2 µM against HCT-116 cells .
- Antimicrobial Screening : Another research effort focused on screening thiazolo-pyrimidine derivatives for antibacterial properties. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like Gentamicin against various bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
